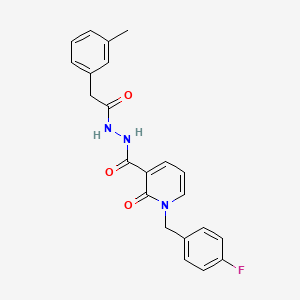

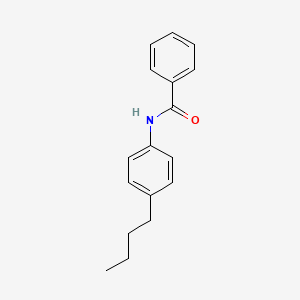

N-(4-butylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-butylphenyl)benzamide” is an organic compound that belongs to the class of benzamides . It is a derivative of benzoic acid with a linear formula of C17H19NO .

Synthesis Analysis

The synthesis of benzamides, including “N-(4-butylphenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “N-(4-butylphenyl)benzamide” can be confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR . The molecular weight of this compound is 253.347 .Physical And Chemical Properties Analysis

Benzamides, including “N-(4-butylphenyl)benzamide”, generally have high boiling points and melting points . They are slightly soluble in water and soluble in many organic solvents .Aplicaciones Científicas De Investigación

Antioxidant Properties

N-(4-butylphenyl)benzamide exhibits antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress by neutralizing free radicals. These properties make the compound relevant for potential therapeutic applications in conditions related to oxidative damage, such as neurodegenerative diseases and aging .

Antibacterial Activity

Research has shown that N-(4-butylphenyl)benzamide possesses antibacterial properties. It has been tested against both gram-positive and gram-negative bacteria. The compound’s effectiveness against bacterial strains makes it valuable for developing novel antimicrobial agents .

Drug Discovery

Benzamides, including N-(4-butylphenyl)benzamide, are used in drug discovery. Their structural versatility allows for modifications that can lead to new pharmaceutical compounds. Researchers explore these derivatives for potential applications in treating various diseases, including cancer, inflammation, and metabolic disorders .

Industrial Applications

Amides, including benzamides, find applications in industrial sectors. N-(4-butylphenyl)benzamide may be relevant in areas such as plastics, rubber, and paper industries. Its chemical properties could contribute to material development and processing .

Biological Studies

Benzamides are widely found in biological molecules, including proteins and synthetic intermediates. Researchers use N-(4-butylphenyl)benzamide as a tool to study biological processes, protein-ligand interactions, and cellular pathways. Its structural features make it suitable for probing biological systems .

Chemical Synthesis

N-(4-butylphenyl)benzamide can serve as a starting material for the synthesis of more complex compounds. Chemists utilize its amide functionality to build diverse molecular structures. By modifying the substituents, they can create derivatives with specific properties for various applications .

Safety and Hazards

Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation and serious eye damage/eye irritation . They are also suspected of causing genetic defects .

Relevant Papers Several papers were found during the search. One paper discusses the synthesis of benzamides through direct condensation of carboxylic acids and amines . Another paper presents a benchmark study of benzamide derivatives and four novel theoretically designed ligands and evaluates their biological properties . A third paper discusses the synthesis, characterization, antioxidant, and antibacterial activities of benzamides .

Mecanismo De Acción

Target of Action

Benzamides often target specific enzymes or receptors in the body. The exact target can vary widely depending on the specific structure of the benzamide .

Mode of Action

The mode of action of benzamides depends on their specific targets. They often work by binding to their target and modulating its activity .

Biochemical Pathways

Benzamides can be involved in a variety of biochemical pathways, depending on their specific targets. They can affect processes such as signal transduction, metabolic pathways, and gene expression .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of benzamides can vary widely depending on their specific structure. Factors such as solubility, stability, and molecular size can all affect a benzamide’s pharmacokinetic properties .

Result of Action

The molecular and cellular effects of benzamides depend on their specific targets and mode of action. They can have a wide range of effects, from modulating enzyme activity to affecting cell signaling .

Action Environment

The action, efficacy, and stability of benzamides can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

N-(4-butylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-3-7-14-10-12-16(13-11-14)18-17(19)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSMQGPQTQGXJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2561721.png)

![1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2561723.png)

![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2561727.png)

![N-(3-ethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2561728.png)

![3-Cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2561735.png)

![(Z)-methyl 2-(2-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2561741.png)